molecular formula C7H6N2O B8121089 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile

Cat. No.: B8121089
M. Wt: 134.14 g/mol
InChI Key: RLIBWIBETIALEZ-UHFFFAOYSA-N
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Description

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of pyridine, characterized by the presence of a methyl group at the 5th position, a carbonitrile group at the 2nd position, and a keto group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with methyl ketones in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-6-oxo-1,6-dihydro-pyridine-2-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a carbonitrile group and a keto group in the pyridine ring makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-methyl-6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-3-6(4-8)9-7(5)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIBWIBETIALEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(NC1=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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